molecular formula C15H11ClFNO3 B2952913 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 712294-40-1

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No. B2952913
CAS RN: 712294-40-1
M. Wt: 307.71
InChI Key: YJOJJIRLYOPEJX-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide (CFPA) is an organic compound of the phenoxyacetamide family, synthesized in the laboratory. CFPA has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a fluorescent probe for imaging and detection. In addition, CFPA has been used in biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

Photoreaction Studies

The photoreactions of similar compounds in different solvents, like acetonitrile and 2-propanol, have been extensively studied to understand their behavior under UV light exposure. For example, flutamide undergoes photoreactions leading to the formation of phenoxy radicals and nitrogen monoxide in acetonitrile, while photoreduction followed by solvolysis occurs in 2-propanol. These studies are crucial for comprehending the photostability and reactivity of pharmaceutical compounds under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization

Research on the synthesis of novel derivatives of this compound type, utilizing primary compounds like 3-fluoro-4-cyanophenol, has led to the development of several new acetamides. These compounds have been characterized by elemental analysis, IR, and NMR, contributing to the knowledge base of synthetic chemistry and the potential for discovering new applications for these compounds (Yang Man-li, 2008).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the efficiency and selectivity of enzymatic catalysis for synthesizing intermediates for pharmaceuticals, such as antimalarial drugs. This research offers insights into optimizing reaction conditions for specific synthesis pathways (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Activities

A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents utilized the Leuckart synthetic pathway to create a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These derivatives were evaluated for their bioactivity, with some showing promising results as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Insecticidal Agents

The synthesis and evaluation of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds in agricultural applications. Some derivatives exhibited excellent results, indicating the value of this research in developing new insecticides (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOJJIRLYOPEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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